3-Chloro-4-ethoxypyridazine
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Overview
Description
3-Chloro-4-ethoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxypyridazine typically involves the reaction of 3-chloropyridazine with ethanol under specific conditions. One common method includes heating 3-chloropyridazine with ethanol in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The ethoxy group can be oxidized or reduced under specific conditions.
Elimination Reactions: Thermal elimination can lead to the formation of ethylene and pyridazinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted pyridazines.
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Scientific Research Applications
3-Chloro-4-ethoxypyridazine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting various biological pathways.
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Material Science: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxypyridazine involves its interaction with specific molecular targets. The chloro and ethoxy groups influence its reactivity and binding affinity. The compound can undergo thermal elimination, where the chloro substituent plays a crucial role in the activation and deactivation of the reaction pathway .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-ethoxypyridazine
- 2-Chloro-4-ethoxypyrimidine
- 2-Ethoxypyrazine
Uniqueness
3-Chloro-4-ethoxypyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties.
Properties
IUPAC Name |
3-chloro-4-ethoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUPUPYLQOWIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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